4-methoxy-2-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-2-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and a phenylmorpholino moiety attached to a benzenesulfonamide backbone
Preparation Methods
The synthesis of 4-methoxy-2-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzenesulfonamide core: This can be achieved by reacting 4-methoxy-2-methylbenzenesulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the phenylmorpholino moiety: This step involves the nucleophilic substitution reaction where the amine group of the phenylmorpholine reacts with the benzenesulfonamide intermediate.
Final assembly: The final product is obtained by coupling the intermediate with 4-(2-phenylmorpholino)butylamine under suitable reaction conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.
Chemical Reactions Analysis
4-methoxy-2-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-methoxy-2-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and inflammatory diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-2-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide involves its interaction with specific molecular targets in biological systems. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The phenylmorpholino moiety may also contribute to the compound’s activity by enhancing its binding affinity to target proteins.
Comparison with Similar Compounds
4-methoxy-2-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide can be compared with other sulfonamide derivatives, such as:
4-methyl-N-(2-phenylethynyl)-N-(phenylmethyl)-benzenesulfonamide: This compound has a similar sulfonamide backbone but differs in the substituents attached to the nitrogen atom.
4-bromo-N-(2-phenylethyl)benzenesulfonamide: This compound features a bromine atom and a phenylethyl group, offering different chemical properties and reactivity.
4-hydroxy-N-(2-phenylethyl)benzenesulfonamide: The presence of a hydroxy group in this compound provides distinct biological activities compared to the methoxy derivative.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-methoxy-2-methyl-N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4S/c1-18-16-20(27-2)10-11-22(18)29(25,26)23-12-6-7-13-24-14-15-28-21(17-24)19-8-4-3-5-9-19/h3-5,8-11,16,21,23H,6-7,12-15,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFELLGBWZUCCKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.